molecular formula C9H11NO3 B3351318 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid CAS No. 346600-22-4

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B3351318
CAS No.: 346600-22-4
M. Wt: 181.19 g/mol
InChI Key: PXIGFLSQHLOHCX-UHFFFAOYSA-N
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Description

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group at the 5-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyrrole with formylating agents such as Vilsmeier-Haack reagent (POCl₃/DMF) to introduce the formyl group at the 5-position. The resulting intermediate can then be subjected to further reactions to introduce the propanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: 3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid

    Reduction: 3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

    Substitution: Various halogenated or nitrated derivatives of the pyrrole ring

Scientific Research Applications

3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The formyl group can act as a reactive site for covalent modification of biomolecules, while the pyrrole ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Acetyl-5-methyl-1H-pyrrol-3-yl)propanoic acid: Similar structure with an acetyl group instead of a formyl group.

    3-(5-Hydroxymethyl-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a hydroxymethyl group instead of a formyl group.

    3-(5-Carboxy-4-methyl-1H-pyrrol-2-yl)propanoic acid: Similar structure with a carboxylic acid group instead of a formyl group.

Uniqueness

The uniqueness of 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a propanoic acid moiety allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-(5-formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6-4-7(2-3-9(12)13)10-8(6)5-11/h4-5,10H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIGFLSQHLOHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1)CCC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625380
Record name 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346600-22-4
Record name 3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (e.g, 6.59 mmol) in trfluoroacetic acid (6 mL) was stirred at room temperature for 10 minutes. It was then cooled to 0° C. and to it was added triethyl orthoformate (6 mL). The mixture was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes. The reaction was poured into water (50 mL) and extracted with ethyl acetate. The extract was dried and concentrated to give 1.2 g of 3-(5-formyl-4-methyl-1H-pyrrol-2-yl)-propionic acid as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ 12.17 (brs, 1H), 11.50 (brs, 1H), 9.44 (s, 1H, CHO), 5.85 (s, 1H), 2.74 (t, J=7.4 Hz, 2H, CH2), 2.54 (t, J=7.4 Hz, 2H, CH2, CH2), 2.23 (s, 3H, CH3). MS 182 [M++1].
Name
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Quantity
6.59 mmol
Type
reactant
Reaction Step One
[Compound]
Name
acid
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (1.3 g, 6.59 mmol) in trifluoroacetic acid (6 mL) was stirred at room temperature for 10 minutes. It was then cooled to 0° C. and to it was added triethyl orthoformate (6 mL). The mixture was stirred at 0° C. for 10 minutes and at room temperature for 10 minutes. The reaction was poured into water (50 mL) and extracted with ethyl acetate. The extract was dried and concentrated to give 1.2 g of 3-(5-formyl-4-methyl-1H-pyrrol-2-yl)-propionic acid as a brown solid. 1H NMR (300 MHz, DMSO-d6) δ 12.17 (br s, 1H), 11.50 (br s, 1H), 9.44 (s, 1H, CHO), 5.85 (s, 1H), 2.74 (t, J=7.4 Hz, 2H, CH2), 2.54 (t, J=7.4 Hz, 2H, CH2), 2.23 (s, 3H, CH3). MS 182 [M++1].
Name
5-(2-carboxy-ethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 2
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 3
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3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 4
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 5
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(5-Formyl-4-methyl-1H-pyrrol-2-yl)propanoic acid

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